molecular formula C12H16N2O2S B5795351 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5795351
M. Wt: 252.33 g/mol
InChI Key: YTSOBLBPMJXPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential application in cancer research. This compound has shown promising results in inhibiting the activity of Rho family GTPases, which are known to play a crucial role in cancer cell migration and invasion.

Mechanism of Action

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 inhibits the activity of Rho family GTPases by binding to their switch regions, which are crucial for their function. This binding leads to a conformational change in the GTPase, preventing it from interacting with downstream effectors and inhibiting its activity. This inhibition leads to a decrease in cancer cell migration and invasion.
Biochemical and Physiological Effects
2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Rho family GTPases, 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the role of Rho family GTPases in cancer cell migration and invasion. However, 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864. One potential direction is the development of more potent and selective inhibitors of Rho family GTPases. Another direction is the investigation of the role of Rho family GTPases in other cellular processes, such as cell proliferation and differentiation. Finally, the potential application of 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 in cancer therapeutics warrants further investigation, including preclinical and clinical trials to assess its safety and efficacy.

Synthesis Methods

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 can be synthesized using a multi-step synthetic route that involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate and triethylamine to form the corresponding ethyl ester. The ester is then reacted with 2-bromoethanol in the presence of potassium carbonate to yield the hydroxyethyl ester intermediate. Finally, the intermediate is subjected to a cyclization reaction in the presence of phosphorus oxychloride to yield 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864.

Scientific Research Applications

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has been extensively studied for its potential application in cancer research. Rho family GTPases are known to play a crucial role in cancer cell migration and invasion, and 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 has been shown to inhibit the activity of these GTPases. This inhibition leads to a decrease in cancer cell migration and invasion, making 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 1864 a potential candidate for the development of cancer therapeutics.

properties

IUPAC Name

2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-4-9-13-11-10(7(2)8(3)17-11)12(16)14(9)5-6-15/h15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSOBLBPMJXPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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